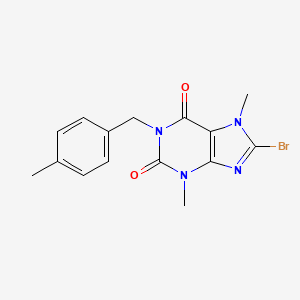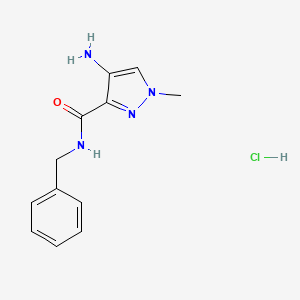![molecular formula C8H14F2N4 B2726559 3-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine CAS No. 1856033-47-0](/img/structure/B2726559.png)
3-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is a pyrazol-5-amine derivative, which has been synthesized through various methods. The purpose of
Mechanism of Action
The mechanism of action of 3-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine is complex and involves multiple pathways. One of the main pathways involves the inhibition of specific enzymes and proteins involved in cancer cell proliferation and survival. This compound achieves this by binding to the active site of these enzymes and proteins, thereby preventing their activity. Additionally, this compound has been shown to modulate specific receptors and enzymes involved in the regulation of neurotransmitters, thereby improving cognitive function in neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse and depend on the specific application. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has been shown to modulate specific signaling pathways involved in cancer cell proliferation and survival. In neurological disorders, this compound has been shown to improve cognitive function by modulating specific receptors and enzymes involved in the regulation of neurotransmitters.
Advantages and Limitations for Lab Experiments
The advantages of using 3-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine in lab experiments include its high potency, selectivity, and specificity. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective option for research. However, this compound also has limitations, including its potential toxicity and limited solubility in aqueous solutions.
Future Directions
The future directions for research on 3-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine are diverse and include exploring its potential applications in other scientific research fields such as immunology and infectious diseases. Additionally, future research should focus on improving the pharmacokinetic and pharmacodynamic properties of this compound, including its solubility, bioavailability, and toxicity. Furthermore, future research should explore the potential of this compound as a drug candidate for the treatment of cancer and neurological disorders.
Synthesis Methods
The synthesis of 3-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine has been achieved through various methods. One of the most popular methods is the reaction between 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid and 2,2-difluoroethylamine hydrochloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or elevated temperatures. The resulting product is then purified through various techniques such as column chromatography, recrystallization, or HPLC.
Scientific Research Applications
3-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine has shown potential applications in various scientific research fields. One of the most promising applications is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It achieves this by targeting specific enzymes and proteins involved in cancer cell proliferation and survival. Additionally, this compound has shown potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It achieves this by targeting specific receptors and enzymes involved in the regulation of neurotransmitters.
properties
IUPAC Name |
5-[[2,2-difluoroethyl(methyl)amino]methyl]-2-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2N4/c1-13(5-7(9)10)4-6-3-8(11)14(2)12-6/h3,7H,4-5,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTAFNORPSUDMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CN(C)CC(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[(3,4-Dichlorophenyl)methyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2726482.png)

![methyl 2-[5-cyano-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-3-thiophenecarboxylate](/img/structure/B2726488.png)
![N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)(propylamino)formamide](/img/structure/B2726489.png)





![N-(3,5-dimethylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2726498.png)
